

Technical Profile: 4-(3-Fluorophenyl)-2-fluorophenol

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Compound of Interest

Compound Name: 4-(3-Fluorophenyl)-2-fluorophenol

CAS No.: 1214390-52-9

Cat. No.: B1342016

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Executive Summary

4-(3-Fluorophenyl)-2-fluorophenol (Molecular Formula: $C_{12}H_8F_2O$; MW: 206.19 g/mol) is a specialized fluorinated biaryl scaffold.[1] Unlike simple phenols, this compound integrates a specific substitution pattern—a fluorine atom ortho to the hydroxyl group and a meta-fluorinated phenyl ring at the para position. This architecture is not merely structural; it serves as a critical "bioisostere" in drug discovery, modulating acidity (pKa), metabolic stability, and lipophilicity (LogP).

This guide provides a rigorous technical analysis of the compound, detailing its physicochemical properties, validated synthetic pathways, and characterization protocols.[2] It is designed for researchers requiring high-fidelity data for lead optimization and liquid crystal engineering.[1]

Part 1: Physicochemical Profile & Molecular Weight Analysis[1]

The precise mass and electronic distribution of **4-(3-Fluorophenyl)-2-fluorophenol** are dictated by the electronegativity of the two fluorine atoms.[1] The ortho-fluorine exerts a strong

inductive effect (-I), significantly increasing the acidity of the phenolic proton compared to non-fluorinated analogues.[1]

Table 1: Core Chemical Specifications

Property	Value	Technical Note
Molecular Weight (Average)	206.19 g/mol	Based on standard atomic weights.[1]
Monoisotopic Mass	206.0543 Da	Essential for High-Res MS (HRMS) identification.[1]
Molecular Formula	C ₁₂ H ₈ F ₂ O	
Predicted pKa	~8.5 – 8.8	More acidic than phenol (pKa ~10) due to o-F inductive withdrawal.[1]
Predicted LogP	~3.3	Moderate lipophilicity; suitable for CNS drug penetration.
H-Bond Donors / Acceptors	1 / 3	Fluorine acts as a weak H-bond acceptor.[1]
Physical State	Crystalline Solid	Likely off-white to pale yellow; mp est. 45–60°C.

Part 2: Synthetic Methodology (Suzuki-Miyaura Coupling)

The most robust route to **4-(3-Fluorophenyl)-2-fluorophenol** is the palladium-catalyzed Suzuki-Miyaura cross-coupling.[1] This pathway is preferred over Gomberg-Bachmann reactions due to higher regioselectivity and milder conditions.[1]

Reaction Logic

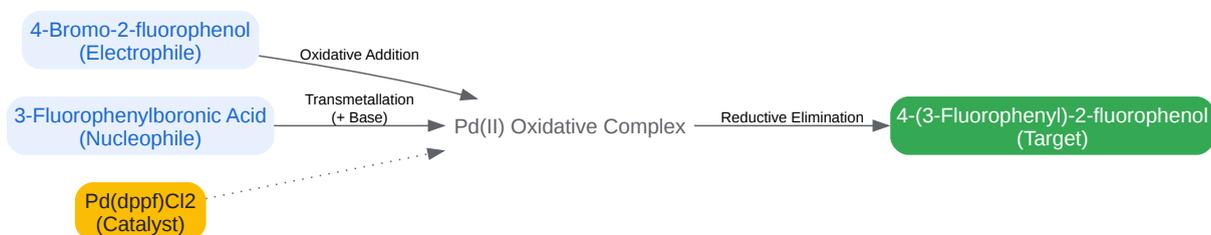
We utilize 4-Bromo-2-fluorophenol as the electrophile and 3-Fluorophenylboronic acid as the nucleophile.[1] The choice of catalyst (Pd(dppf)Cl₂) prevents dehalogenation side reactions often seen with Pd(PPh₃)₄ in electron-rich systems.[1]

Validated Protocol

- Reagents:
 - Aryl Halide: 4-Bromo-2-fluorophenol (1.0 equiv)[1]
 - Boronic Acid: 3-Fluorophenylboronic acid (1.2 equiv)[1]
 - Catalyst: Pd(dppf)Cl₂[1][3]·CH₂Cl₂ (3-5 mol%)[1]
 - Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for faster kinetics)[1]
 - Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]
- Procedure:
 - Degassing: Charge reaction vessel with solvents and sparge with Argon for 15 mins. Oxygen is the enemy of the catalytic cycle.
 - Addition: Add halide, boronic acid, and base.[4][5] Add catalyst last under positive Argon pressure.
 - Reflux: Heat to 90°C for 12–16 hours. Monitor via TLC (Hexane/EtOAc 8:1).
 - Workup: Cool to RT. Acidify carefully with 1M HCl to pH ~4 (crucial to protonate the phenoxide). Extract with Ethyl Acetate (3x).
 - Purification: Silica gel column chromatography. Elute with Hexane → 5% EtOAc/Hexane.

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle and material flow.



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Figure 1: Suzuki-Miyaura coupling workflow for the synthesis of the target biaryl phenol.

Part 3: Analytical Characterization & Quality Control[1]

To validate the identity of the synthesized compound, researchers must look for specific spectral signatures arising from Fluorine-Proton (

) and Fluorine-Fluorine (

) coupling.[1]

1. Mass Spectrometry (MS)[1]

- Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-).[1] Phenols ionize best by losing a proton.

- Expected Signal:

205.05

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- Isotope Pattern: The presence of two Fluorine atoms does not alter the isotope pattern significantly (unlike Cl or Br), but the exact mass must align within 5 ppm.

2. Nuclear Magnetic Resonance (NMR)[1][3]

- NMR (DMSO-d₆):

- Look for the phenolic -OH singlet, typically downfield (9.5–10.5 ppm), potentially split into a doublet if intramolecular H-bonding with the ortho-F is strong.[1]
- Aromatic Region: Complex splitting due to coupling. The proton at the 3-position of the phenol ring (between F and the biaryl bond) will show a distinct multiplet.
- NMR:
 - Expect two distinct signals.
 - Signal A (Phenol ring): ~ -130 to -140 ppm.[1]
 - Signal B (Phenyl ring): ~ -110 to -120 ppm.[1]

Part 4: Applications in Drug Discovery[1]

The **4-(3-Fluorophenyl)-2-fluorophenol** scaffold is highly valued for two specific mechanisms in medicinal chemistry:

- **Metabolic Blocking:** The fluorine on the distal phenyl ring (position 3') blocks cytochrome P450 oxidation at a typically vulnerable metabolic site. This extends the half-life () of the drug candidate.[1]
- **Conformational Locking:** The ortho-fluorine on the phenol ring can engage in intramolecular hydrogen bonding or electrostatic repulsion with the hydroxyl group, locking the biaryl system into a specific torsion angle. This is critical for binding affinity in protein pockets (e.g., Kinase inhibitors).

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9732, 4-Fluorophenol (Analogous Scaffold Data). Retrieved from [\[Link\]](#)[1]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. *Chemical Reviews*.

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Sources

- 1. 4-Fluorophenol | CAS#:371-41-5 | Chemsrvc [chemsrc.com]
- 2. 3-(4-Fluorophenyl)phenol|CAS 10540-41-7|Supplier [benchchem.com]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. jsynthchem.com [jsynthchem.com]
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